

Potential applications of Ethyl 3-amino-4-hydroxybenzoate in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-amino-4-hydroxybenzoate*

Cat. No.: *B170505*

[Get Quote](#)

Ethyl 3-amino-4-hydroxybenzoate: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-amino-4-hydroxybenzoate, a substituted aminobenzoic acid derivative, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant pharmacological potential. Its unique structural arrangement, featuring an ortho-aminophenol moiety coupled with an ethyl ester, makes it a prime precursor for the construction of benzoxazole rings, a privileged scaffold in medicinal chemistry. This guide explores the synthesis, key reactions, and therapeutic applications of derivatives originating from this versatile starting material, providing a comprehensive overview for its use in drug discovery and development.

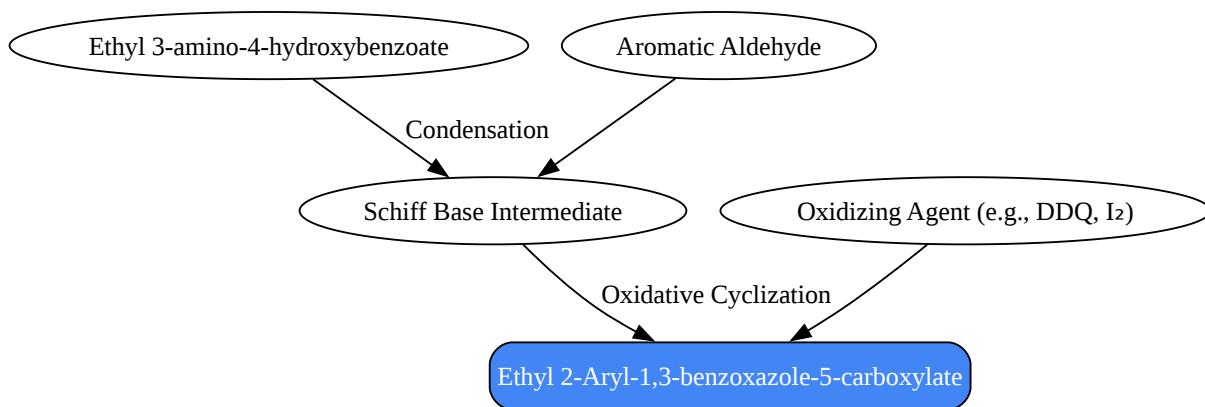
Chemical Properties and Synthesis

Ethyl 3-amino-4-hydroxybenzoate (CAS No: 13052-92-1) possesses the molecular formula $C_9H_{11}NO_3$ and a molecular weight of 181.19 g/mol. The synthesis of its parent acid, 3-amino-4-hydroxybenzoic acid, is well-documented and typically involves the nitration of a p-halobenzoic acid followed by hydrolysis and subsequent reduction of the nitro group. The esterification to the ethyl ester can then be achieved through standard methods.

Table 1: Physicochemical Properties of **Ethyl 3-amino-4-hydroxybenzoate**

Property	Value
Molecular Formula	C ₉ H ₁₁ NO ₃
Molecular Weight	181.19 g/mol
CAS Number	13052-92-1
Appearance	Off-white to light brown powder
Melting Point	112-116 °C
Solubility	Soluble in methanol, ethanol, DMSO

Core Application: Synthesis of Benzoxazole Derivatives


The primary application of **Ethyl 3-amino-4-hydroxybenzoate** in medicinal chemistry is its role as a precursor for the synthesis of 2-substituted-1,3-benzoxazole-5-carboxylates. The ortho-amino and hydroxyl groups readily undergo cyclocondensation reactions with various electrophilic partners, such as carboxylic acids, aldehydes, or their derivatives, to form the fused oxazole ring system.

Experimental Protocol: General Synthesis of Ethyl 2-Aryl-1,3-benzoxazole-5-carboxylates

A common and effective method for the synthesis of 2-aryl-1,3-benzoxazole-5-carboxylates involves the condensation of **Ethyl 3-amino-4-hydroxybenzoate** with an aromatic aldehyde, followed by oxidative cyclization.

- Step 1: Schiff Base Formation. In a round-bottom flask, equimolar amounts of **Ethyl 3-amino-4-hydroxybenzoate** and a selected aromatic aldehyde are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is stirred at room temperature or gently heated to facilitate the formation of the corresponding Schiff base intermediate.
- Step 2: Oxidative Cyclization. An oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or molecular iodine, is added to the reaction mixture. The mixture is then refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

- Step 3: Isolation and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure Ethyl 2-aryl-1,3-benzoxazole-5-carboxylate derivative.

[Click to download full resolution via product page](#)

Caption: Inhibition of kinase signaling pathways by benzoxazole derivatives.

The benzoxazole nucleus is also a common feature in compounds with potent antimicrobial properties. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.

Table 3: Representative Antimicrobial Activity of 2-Arylbenzoxazole Scaffolds

Microbial Strain	Compound Type	Reported MIC (µg/mL) Range
Staphylococcus aureus	2-Arylbenzoxazole	1 - 64
Bacillus subtilis	2-Arylbenzoxazole	2 - 128
Escherichia coli	2-Arylbenzoxazole	8 - 256
Pseudomonas aeruginosa	2-Arylbenzoxazole	16 - >256
Candida albicans	2-Arylbenzoxazole	4 - 128

Note: The data in this table is representative of the benzoxazole class and not specific to derivatives of **Ethyl 3-amino-4-hydroxybenzoate** due to a lack of specific data in the reviewed literature.

Future Directions

Ethyl 3-amino-4-hydroxybenzoate remains a valuable and underexplored starting material in medicinal chemistry. While the potential of its benzoxazole derivatives is well-established through analogy, a more systematic exploration of the chemical space accessible from this precursor is warranted. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives, with a particular emphasis on generating quantitative structure-activity relationship (SAR) data. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold. The application of multi-component reactions involving **Ethyl 3-amino-4-hydroxybenzoate** could also accelerate the discovery of novel bioactive molecules.

- To cite this document: BenchChem. [Potential applications of Ethyl 3-amino-4-hydroxybenzoate in medicinal chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170505#potential-applications-of-ethyl-3-amino-4-hydroxybenzoate-in-medicinal-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com